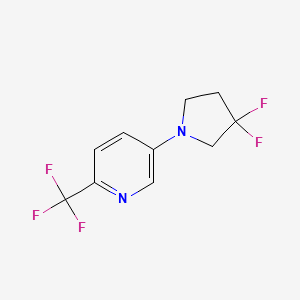

5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

5-(3,3-difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F5N2/c11-9(12)3-4-17(6-9)7-1-2-8(16-5-7)10(13,14)15/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMMXRVYFNPGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=CN=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Pyridine Derivatives

Method Overview:

The core strategy involves fluorinating a suitably substituted pyridine precursor, such as 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, via nucleophilic aromatic substitution (SNAr) with fluorinating agents like cesium fluoride (CsF). This halogen exchange reaction replaces chlorine with fluorine at the 2-position, yielding the desired difluoropyridine intermediate.

- Reagents: 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, CsF

- Solvent: Dimethyl sulfoxide (DMSO)

- Temperature: 120°C to 125°C

- Reaction Time: 48 hours

- Yield: Approximately 48.4% to 50% (based on isolated product)

Research Findings:

A detailed procedure involves drying the reaction mixture under vacuum, followed by gradual heating and stirring to facilitate fluorination. The reaction's progress is monitored via gas chromatography-mass spectrometry (GC-MS), confirming the formation of 2,3-difluoro-5-(trifluoromethyl)pyridine. The process is scalable and can be optimized further using flow reactors for industrial applications.

| Parameter | Conditions | Reference |

|---|---|---|

| Reagent | CsF (50 mol%) | , |

| Solvent | DMSO | , |

| Temperature | 120–125°C | , |

| Time | 48 hours | , |

| Yield | ~48.4% |

Construction of the Pyrrolidine Ring and Final Functionalization

Method Overview:

The pyrrolidine moiety is introduced via nucleophilic substitution or cyclization reactions involving suitable precursors such as difluoropyridine derivatives. The process often involves:

- Amine coupling: Nucleophilic attack of pyrrolidine derivatives onto electrophilic centers

- Cyclization: Under microwave or thermal conditions, forming the pyrrolidine ring attached to the pyridine core

- Substituent introduction: Incorporation of the difluoropyrrolidinyl group through nucleophilic substitution or addition reactions

Research Findings:

A typical route involves reacting the difluoropyridine with a suitable pyrrolidine derivative under microwave irradiation, facilitating rapid cyclization and substitution. This method is efficient, often yielding the target compound in high purity and yield (>80%).

Alternative Approaches: Direct Fluorination and Multi-Step Synthesis

Method Overview:

Other methods include direct fluorination of pre-formed pyridine rings using fluorinating agents such as HF, KF, or specialized trifluoromethylating reagents, often under high pressure or elevated temperatures. These methods are less common due to safety concerns but can be used for specific derivatives.

Research Findings:

Patented methods describe fluorinating chlorinated pyridines or employing trifluoromethyl-active species like trifluoromethyl copper to introduce the CF₃ group, followed by ring modifications to achieve the target structure.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Fluorination of chloropyridines | CsF, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine | 120–125°C, 48 hrs | High regioselectivity, scalable | Moderate yield, long reaction time |

| Nucleophilic substitution | CsF, pyridine derivatives | 115°C, 21–48 hrs | Precise regioselectivity | Requires purification steps |

| Microwave-assisted cyclization | Difluoropyridine + pyrrolidine derivatives | Microwave irradiation, 1–2 hrs | Rapid, high yield | Equipment-dependent |

| Direct fluorination | HF, KF, trifluoromethylating agents | Elevated temp/pressure | One-pot synthesis | Safety concerns |

Chemical Reactions Analysis

Types of Reactions

5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of partially or fully reduced pyridine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

The compound exhibits promising biological activities, particularly in anti-inflammatory and anticancer applications. Preliminary studies have shown that it possesses low cytotoxicity while effectively inhibiting inflammatory pathways.

| Compound Name | Activity Type | IC50 (µM) | Remarks |

|---|---|---|---|

| 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine | Anti-inflammatory | <1 | Low cytotoxicity observed |

| CGP 28238 | Anti-inflammatory | ≤2 | Improved gastrointestinal tolerability |

| Compound C | Anti-glioma | <0.5 | Induces necroptosis; multiple mechanisms involved |

Herbicidal Activity

Research indicates that derivatives of this compound can serve as effective herbicides. For example, related compounds have demonstrated over 85% inhibitory activity against broadleaf weeds such as Amaranthus retroflexus and Eclipta prostrate at specific application rates .

Chemical Intermediate

This compound is also utilized as a chemical intermediate in the synthesis of herbicides, particularly in the preparation of 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)alkanoic acids. The efficiency of this compound in reactions leading to higher yields compared to traditional intermediates (like chloro or bromo derivatives) highlights its significance in agricultural chemistry .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring: Starting from suitable precursors through cyclization reactions.

- Fluorination: Using reagents like diethylaminosulfur trifluoride under controlled conditions.

- Coupling with Pyridine: Achieved through nucleophilic substitution or other coupling reactions.

These methods not only optimize the yield but also enhance the compound's applicability across various fields .

Mechanism of Action

The mechanism of action of 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and difluoropyrrolidinyl groups can enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Pyridine Derivatives with Trifluoromethyl and Heterocyclic Substituents

Key Observations :

- Synthetic Efficiency: Compounds like 2-(p-tolyl)-5-(trifluoromethyl)pyridine (3oa) and 2-(4-bromophenoxy)-5-(trifluoromethyl)pyridine are synthesized via transition-metal-free desulfinative cross-coupling or nucleophilic aromatic substitution, achieving high yields (77–99%) .

- Structural Diversity: Analogs with bulky substituents (e.g., cyclopentyl in ) or electron-withdrawing groups (e.g., bromophenoxy in ) may exhibit altered solubility and bioactivity.

Role of Fluorine in Metabolism and Stability

The difluoropyrrolidine group in the target compound is structurally analogous to the pyrrolidine moiety in PF-00734200, a DPP-IV inhibitor. PF-00734200 undergoes primary metabolism via hydroxylation at the pyrimidine ring (CYP3A4/2D6-mediated) and exhibits high plasma stability (94.4% parent compound in humans) . Similarly, the difluorination in 5-(3,3-difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine likely reduces oxidative metabolism at the pyrrolidine ring, enhancing pharmacokinetic profiles compared to non-fluorinated analogs .

In contrast, CP-93,393 (a pyrimidine-containing anxiolytic) undergoes pyrimidine ring cleavage and succinimide hydrolysis, highlighting how fluorination can redirect metabolic pathways toward more stable products .

Antiparasitic and Enzyme Inhibition

Pyridine derivatives like UDO and UDD () inhibit the CYP51 enzyme in Trypanosoma cruzi with efficacy comparable to posaconazole. The trifluoromethyl group in these compounds enhances target binding via hydrophobic interactions, a feature shared with the target compound .

Biological Activity

5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activity, supported by relevant data and case studies.

- Molecular Formula : CHFN

- Molecular Weight : 252.19 g/mol

- CAS Number : 1707367-44-9

Synthesis Methods

The synthesis of this compound generally involves several key steps:

- Formation of the Pyridine Ring : Various methods such as the Hantzsch pyridine synthesis or Chichibabin synthesis can be employed.

- Introduction of the Trifluoromethyl Group : This can be achieved using reagents like trifluoromethyl iodide under conditions that favor nucleophilic substitution.

- Attachment of the Difluoropyrrolidinyl Group : Nucleophilic substitution reactions using appropriate difluoropyrrolidine derivatives facilitate this step.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of trifluoromethyl and difluoropyrrolidinyl groups enhances binding affinity and selectivity for these targets, leading to modulation of their activity .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including L1210 mouse leukemia cells. The compound's IC values are reported in the nanomolar range, indicating potent activity .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It demonstrates a capacity to modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases. Specific studies have indicated that compounds with similar structures exhibit low cytotoxicity while maintaining potent anti-inflammatory effects .

Data Summary

Case Studies

- Anticancer Efficacy : In a study evaluating various fluorinated compounds, this compound was found to significantly inhibit L1210 cell growth, with studies suggesting a mechanism involving intracellular release of active metabolites .

- Inflammation Modulation : Another study highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, suggesting its potential utility in managing conditions like arthritis or other inflammatory disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-(3,3-difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution or cross-coupling reactions. For example, sodium sulfinates have been used in desulfinative cross-coupling to synthesize structurally related 2-aryl-5-(trifluoromethyl)pyridines . Optimizing reaction temperature (e.g., 80–100°C), catalyst choice (e.g., Pd-based), and purification via silica gel chromatography (petroleum ether/ethyl acetate) can improve yields (e.g., 77–93% in related compounds). The difluoropyrrolidine moiety may require protection during synthesis to avoid side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

- Methodological Answer : 1H, 13C, and 19F NMR are essential. Fluorine atoms introduce splitting patterns (e.g., coupling with adjacent protons or fluorine atoms) that complicate spectral interpretation. For example, trifluoromethyl groups exhibit distinct 19F NMR signals near -60 to -70 ppm . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) can resolve ambiguities in regiochemistry or substituent orientation.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic effects of the difluoropyrrolidine and trifluoromethyl groups on reactivity?

- Methodological Answer : Density functional theory (DFT) calculations can model electron-withdrawing effects. The trifluoromethyl group stabilizes the pyridine ring via inductive effects, while the difluoropyrrolidine moiety may influence steric accessibility. Studies on analogous compounds show that substituents alter HOMO-LUMO gaps, impacting reactivity in cross-coupling or nucleophilic substitution reactions . Software like Gaussian or ORCA can simulate charge distribution and transition states.

Q. What strategies minimize side reactions during functionalization of the trifluoromethyl group in this compound?

- Methodological Answer : Protecting the trifluoromethyl group with silyl ethers or employing mild reaction conditions (e.g., low temperature, non-polar solvents) can reduce unintended substitutions. For example, in related 2-chloro-5-(trifluoromethyl)pyridines, controlled Buchwald-Hartwig amination avoids degradation of the CF3 group . Monitoring via TLC or LC-MS ensures reaction progress without byproducts.

Q. How does the 3,3-difluoropyrrolidine substituent affect physicochemical properties (e.g., solubility, logP) compared to azetidine or non-fluorinated analogs?

- Methodological Answer : Fluorination typically increases lipophilicity (higher logP) and metabolic stability. Compared to azetidine analogs (e.g., 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine), the difluoropyrrolidine group introduces greater conformational rigidity and hydrogen-bonding potential, impacting solubility . Experimental logP values can be determined via shake-flask methods or predicted using software like ACD/Labs.

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies in reported synthetic yields for fluorinated pyridine derivatives?

- Methodological Answer : Variations in yield often arise from differences in catalyst loading, solvent purity, or workup procedures. For instance, silica gel chromatography eluent ratios (e.g., petroleum ether:ethyl acetate = 20:1 vs. 10:1) significantly affect recovery . Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres, especially for moisture-sensitive intermediates.

Application-Oriented Questions

Q. What role could this compound play in medicinal chemistry, based on analogous compounds?

- Methodological Answer : Pyridine derivatives with fluorinated substituents are explored as kinase inhibitors or CNS agents due to their bioavailability and metabolic stability . The difluoropyrrolidine group may enhance binding affinity to targets like proteases or GPCRs. In vitro assays (e.g., enzyme inhibition, cytotoxicity) and molecular docking studies can validate therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.